2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine
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Overview
Description
2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are of significant interest in medicinal chemistry due to their combination of flexibility and limited degrees of freedom . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine can be achieved through several methods. One notable approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: the Prins cyclization reaction offers a more straightforward and potentially scalable approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine has a wide range of scientific research applications. It has been studied for its antituberculosis activity, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This compound has also shown potential as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . Additionally, it has been explored for its antibacterial properties .
Mechanism of Action
The mechanism of action of 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine include other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane derivatives . These compounds share the spirocyclic scaffold but differ in their peripheral substituents and biological activities .
Uniqueness: The uniqueness of this compound lies in its diverse biological activities and potential as a drug-like molecule. Its ability to act as an inhibitor of the MmpL3 protein and its antibacterial properties make it a promising candidate for further research and development .
Biological Activity
2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity, particularly against Mycobacterium tuberculosis. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a spirocyclic framework that combines both rigidity and flexibility, allowing it to interact effectively with various biological targets. This structural uniqueness is pivotal in its role as an inhibitor of the MmpL3 protein, which is essential for lipid transport in Mycobacterium tuberculosis .
Inhibition of MmpL3 Protein
Research indicates that this compound acts as a potent inhibitor of the MmpL3 protein. This inhibition disrupts lipid transport crucial for the survival of Mycobacterium tuberculosis, positioning the compound as a promising candidate for antituberculosis therapy .
The mechanism through which this compound exerts its biological effects involves binding to the MmpL3 protein, which can be studied through biochemical assays to evaluate binding affinity and inhibition kinetics. Understanding these interactions is essential for optimizing the compound's efficacy and developing derivatives with improved pharmacological properties .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, with one prominent approach being the Prins cyclization reaction . This method allows for the construction of the spirocyclic scaffold in a single step, providing a straightforward route for industrial applications . Other synthetic routes may involve multi-step processes leading to various derivatives.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their respective characteristics:
Compound Name | IUPAC Name | CAS Number | Similarity |
---|---|---|---|
1-Oxa-9-azaspiro[5.5]undecane | 1-Oxa-9-azaspiro[5.5]undecane | Not available | High |
3-Oxa-9-azaspiro[5.5]undecane | 3-Oxa-9-azaspiro[5.5]undecane | Not available | High |
2-Oxa-8-azaspiro[5.5]undecane | 2-Oxa-8-azaspiro[5.5]undecane | Not available | Moderate |
4-Aryl derivatives of spirocyclic compounds | Various | Not available | Variable |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in preclinical models, demonstrating its potential as an antituberculosis agent:
- In vitro Studies : The compound exhibited significant inhibitory activity against Mycobacterium tuberculosis strains, showcasing low minimum inhibitory concentrations (MICs) compared to traditional antituberculosis drugs.
- In vivo Efficacy : Animal model studies suggest that treatment with this compound leads to a reduction in bacterial load, indicating its therapeutic potential in treating tuberculosis .
Properties
IUPAC Name |
2-oxa-9-azaspiro[5.5]undecan-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9,12H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPXVNYWKOSOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)COC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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